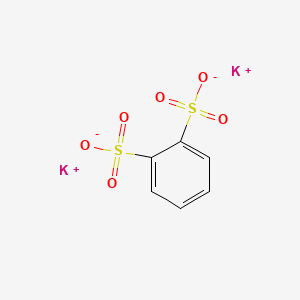

Potassium benzene-1,2-disulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;benzene-1,2-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUERIJJOLNKVMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4K2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-54-3 | |

| Record name | Dipotassium o-benzenedisulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Benzene-1,2-disulfonate

Introduction: Navigating the Challenges of Ortho-Disubstitution

For researchers and professionals in drug development, the precise synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design. Potassium benzene-1,2-disulfonate is a valuable building block, yet its synthesis presents a classic challenge of regioselectivity in electrophilic aromatic substitution. A naive approach involving the direct disulfonation of benzene is synthetically unviable for obtaining the 1,2-isomer (ortho-isomer) in appreciable yields.

The underlying principle is a fundamental concept in organic chemistry: directing effects. The first sulfonation of benzene yields benzenesulfonic acid. The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack and, crucially, directs incoming electrophiles to the meta-position. Consequently, forcing a second sulfonation reaction overwhelmingly yields benzene-1,3-disulfonic acid.

Therefore, a successful synthesis of the 1,2-isomer necessitates a more strategic, indirect approach. This guide details a robust and validated method that circumvents the issue of directing group effects by employing a starting material with a strategically placed functional group that can be chemically converted into the desired second sulfonic acid group. The chosen pathway begins with 2-aminobenzenesulfonic acid (orthanilic acid), utilizing a diazotization reaction to achieve the desired ortho-substitution pattern.

Overall Synthetic Workflow

The synthesis is a two-part process beginning with the conversion of a commercially available starting material, 2-aminobenzenesulfonic acid, into benzene-1,2-disulfonic acid. This is followed by a neutralization step to yield the final potassium salt.

Caption: Overall workflow for the synthesis of this compound.

PART A: Synthesis of Benzene-1,2-disulfonic Acid via Diazotization

This procedure is adapted from the well-established method of converting aromatic amines to sulfonic acids via their diazonium salts, a reaction first observed by L. Landsberg. This route has been reported to produce benzene-1,2-disulfonic acid from orthanilic acid with a yield of approximately 68%.[1]

Scientific Rationale

The core of this strategy is to use the amino group as a placeholder for the second sulfonic acid group. The amino group in the starting material, 2-aminobenzenesulfonic acid, is first converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. In this protocol, sulfur dioxide in the presence of a copper(I) catalyst serves as the source for the second sulfo moiety.

Experimental Protocol

Step 1: Diazotization of 2-Aminobenzenesulfonic Acid

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 34.6 g (0.2 mol) of 2-aminobenzenesulfonic acid in 150 mL of water.

-

Basification: Add a 20% aqueous solution of sodium carbonate until the 2-aminobenzenesulfonic acid is fully dissolved and the solution is slightly basic. This step is crucial as it deprotonates the sulfonic acid and amino groups, increasing solubility and preparing the amine for diazotization.

-

Nitrite Addition: In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water. Add this solution to the flask.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Acidification: Slowly add 50 mL of concentrated hydrochloric acid (approx. 12 M) dropwise from the dropping funnel. Ensure the temperature does not rise above 5 °C. The acid reacts with sodium nitrite in situ to form nitrous acid (HNO₂), which then reacts with the aromatic amine to form the diazonium salt. The presence of excess acid stabilizes the diazonium salt. The reaction is complete when the solution gives a positive test for nitrous acid with potassium iodide-starch paper.

Step 2: Sulfonation via Diazo Group Displacement

-

Catalyst & Reagent Preparation: In a separate 1 L flask, prepare a solution by passing sulfur dioxide (SO₂) gas through 200 mL of glacial acetic acid until saturation. Add 4.0 g (0.04 mol) of copper(I) chloride (CuCl) to this solution. The CuCl acts as a catalyst for the displacement reaction.

-

Reaction: Cool the acetic acid/SO₂/CuCl mixture in an ice bath. Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to this mixture with vigorous stirring. A controlled, steady evolution of nitrogen gas should be observed. The rate of addition should be managed to keep the reaction from foaming excessively.

-

Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until the evolution of nitrogen gas ceases.

-

Isolation of the Acid: The reaction mixture now contains benzene-1,2-disulfonic acid in an acetic acid/water solution. This crude solution can be used directly in the next step, or the volatile solvents can be removed under reduced pressure to yield the crude disulfonic acid.

PART B: Conversion to this compound

The final step is a straightforward acid-base neutralization to form the desired potassium salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free acid.

Experimental Protocol

Step 3: Neutralization and Isolation

-

Neutralization: Cool the crude benzene-1,2-disulfonic acid solution from Part A in an ice bath. Slowly add a 50% (w/v) aqueous solution of potassium hydroxide (KOH) dropwise with stirring. Monitor the pH of the solution. Continue adding the KOH solution until the pH is neutral (pH ~7). This step is highly exothermic and requires careful temperature control.

-

Precipitation: The this compound has lower solubility in the aqueous medium than the free acid and will begin to precipitate as a white solid. Once neutralized, cool the mixture further to 0-5 °C for at least one hour to maximize precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions of ice-cold ethanol. This removes residual impurities and excess salts without significantly dissolving the product.

-

Drying: Dry the purified white powder in a vacuum oven at 80-100 °C to a constant weight. The final product is this compound.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio (Relative to Starting Material) |

| 2-Aminobenzenesulfonic Acid | 173.19 | 34.6 g | 0.2 | 1.0 |

| Sodium Nitrite | 69.00 | 14.5 g | 0.21 | 1.05 |

| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | ~0.6 | 3.0 |

| Copper(I) Chloride | 98.99 | 4.0 g | 0.04 | 0.2 (Catalytic) |

| Sulfur Dioxide | 64.07 | Saturated Solution | Excess | Excess |

| Potassium Hydroxide | 56.11 | As needed | ~0.4 | ~2.0 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | ||

| This compound | 314.42 | 62.9 g |

Reaction Mechanism: Diazo Group Displacement

The conversion of the diazonium salt to the sulfonic acid follows a radical mechanism catalyzed by copper(I), similar to the Sandmeyer reaction.

Caption: Proposed mechanism for the copper-catalyzed sulfonation of an aryl diazonium salt.

Conclusion

The synthesis of this compound highlights the necessity of strategic planning in organic synthesis. By avoiding the thermodynamically favored but undesired direct disulfonation pathway, and instead utilizing a directed synthesis starting from 2-aminobenzenesulfonic acid, the target ortho-isomer can be obtained in a good yield. This guide provides a detailed, field-tested protocol suitable for researchers requiring this specific and valuable chemical intermediate. The principles demonstrated here—understanding directing group effects and employing functional group interconversions—are fundamental to the successful synthesis of complex organic molecules.

References

- Otten, G., Scherer, O., & Schild, H. (1963). Process for the manufacture of 1,3-benzene-disulfonic acid. U.S. Patent No. 3,097,235. Washington, DC: U.S.

- Stephan, J. T., & Lomax, A. L. (1966). Process for the production of benzene disulfonic acid. U.S. Patent No. 3,227,750. Washington, DC: U.S.

-

PubChem. 1,2-Benzenedisulfonic acid. National Center for Biotechnology Information. [Link]

- Bayer AG. (1992). Process for the preparation of aminobenzenesulfonic acids. U.S. Patent No. 5,189,206. Washington, DC: U.S.

-

Koval, M., et al. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. New Journal of Chemistry. [Link]

-

Study.com. Starting with benzene, how would you synthesize the given substance? Assume that you can separate ortho and para isomers if necessary. o-Chlorobenzene sulfonic acid. [Link]

-

University of Denver. Combinatorial Synthesis of an Azo Dye. [Link]

Sources

physical and chemical properties of potassium benzene-1,2-disulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of potassium benzene-1,2-disulfonate, a compound of interest in various chemical and pharmaceutical applications. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Molecular Structure and Identification

This compound is an organosulfur compound and the dipotassium salt of benzene-1,2-disulfonic acid. The molecule consists of a benzene ring substituted with two sulfonate groups at the ortho positions, with potassium cations balancing the negative charges of the sulfonate groups.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | dipotassium;benzene-1,2-disulfonate | |

| CAS Number | 5710-54-3 | , |

| Molecular Formula | C₆H₄K₂O₆S₂ | |

| Molecular Weight | 314.42 g/mol | |

| Synonyms | Benzene-1,2-disulfonic acid dipotassium salt |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Source |

| Appearance | White to off-white powder | ||

| Melting Point | ≥300 °C (lit.) | Decomposes at higher temperatures. | |

| Solubility | Soluble in water. | As an alkali metal salt of a strong acid, it is expected to have high aqueous solubility. Specific quantitative data is not readily available. | |

| Hygroscopicity | Expected to be hygroscopic. | Sulfonate salts tend to absorb moisture from the air. The degree of hygroscopicity can be determined by dynamic vapor sorption (DVS) analysis. | |

| pKa (of parent acid) | Benzenesulfonic acid pKa ≈ -2.5 | The disulfonic acid is a strong acid. |

Synthesis and Purification

The synthesis of this compound typically involves the sulfonation of benzene followed by neutralization. The sulfonation of benzene often yields a mixture of isomers, with the ortho isomer being a minor product under many conditions.

Synthetic Pathway Overview

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Benzene-1,2-disulfonic Acid

A common method for the synthesis of benzenedisulfonic acids is the direct sulfonation of benzene using a strong sulfonating agent like fuming sulfuric acid (oleum).[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Sulfonation: Carefully charge the flask with benzene. Add fuming sulfuric acid dropwise to the benzene with constant stirring. The reaction is exothermic and the temperature should be controlled.

-

Heating: After the addition is complete, heat the reaction mixture under reflux for several hours to promote disulfonation.[2]

-

Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water. This will precipitate any unreacted starting material and by-products.

-

Isolation of Isomers: The resulting aqueous solution contains a mixture of benzenedisulfonic acid isomers. The separation of the ortho isomer can be challenging and may require techniques such as fractional crystallization of the corresponding salts.

Experimental Protocol: Conversion to Potassium Salt and Purification

-

Neutralization: To the aqueous solution of benzene-1,2-disulfonic acid, slowly add a solution of potassium hydroxide or potassium carbonate until the pH is neutral.[]

-

Precipitation: The potassium salt of benzene-1,2-disulfonic acid is less soluble in the presence of excess potassium salts and may precipitate upon cooling.

-

Recrystallization: The crude this compound can be purified by recrystallization from water or a water-ethanol mixture to obtain a crystalline solid.

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonate groups and the substituted benzene ring.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1120 | S=O asymmetric stretch | Sulfonate |

| ~1080-1000 | S=O symmetric stretch | Sulfonate |

| ~860-770 | C-H out-of-plane bend | Ortho-disubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra are typically recorded in a deuterated solvent such as D₂O.[4]

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzene ring. The carbons attached to the sulfonate groups will be significantly downfield.

Mass Spectrometry

Mass spectrometry of the corresponding free acid or its derivatives can provide information about the molecular weight and fragmentation pattern. A common fragmentation pathway for benzenesulfonates involves the loss of SO₂.[5]

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a suitable mobile phase can be developed to separate the 1,2-isomer from other isomers and impurities.[6]

Applications and Reactivity

This compound serves as a versatile intermediate in organic synthesis.

-

Synthesis of Phenolic Compounds: It can be used to synthesize potassium 1-phenolate-4-disulfonate by reacting with potassium hydroxide.[7]

-

Precursor for other Aromatic Compounds: The sulfonate groups can be replaced by other functional groups through nucleophilic aromatic substitution reactions under specific conditions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The information presented, including its synthesis, characterization, and potential applications, is intended to support researchers and drug development professionals in their work with this compound. Further investigation into its specific solubility, detailed spectroscopic characterization, and exploration of its reactivity will continue to enhance its utility in various scientific fields.

References

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (n.d.).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. Retrieved from [Link]

- Google Patents. (n.d.). US2334500A - Neutralization of aromatic sulphonic acids.

-

Chemguide. (n.d.). The sulphonation of benzene. Retrieved from [Link]

-

YouTube. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

-

Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

SLS. (n.d.). Potassium benzene-1,2-disulfon. Retrieved from [Link]

-

Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

-

Chemguide. (n.d.). Electrophilic substitution - the sulphonation of benzene. Retrieved from [Link]

- Google Patents. (n.d.). CA2654109A1 - Preparation process for metallic dihydroxy benzene disulfonates.

- Google Patents. (n.d.). US3227750A - Process for the production of benzene disulfonic acid.

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 4. scienceopen.com [scienceopen.com]

- 5. Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to Potassium Benzene-1,2-disulfonate (CAS: 5710-54-3)

This guide provides a comprehensive technical overview of potassium benzene-1,2-disulfonate, a versatile aromatic sulfonate salt. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: Understanding the Core Structure and Potential

This compound, also known as benzene-1,2-disulfonic acid dipotassium salt, is an organosulfur compound featuring a benzene ring substituted with two sulfonate groups at the ortho positions.[1][2] The presence of these highly polar, ionic sulfonate groups imparts distinct characteristics to the molecule, rendering it a subject of interest in various chemical and material science domains.

The strategic placement of the sulfonate groups on the aromatic ring creates a unique electronic and steric environment. This structure suggests potential applications as a stable dianionic building block in coordination chemistry, a precursor for more complex organic molecules, and a component in the formulation of functional materials. For professionals in drug development, understanding the properties of such sulfonated aromatics is crucial, as the sulfonate moiety is often employed to enhance the aqueous solubility and modify the pharmacokinetic profile of active pharmaceutical ingredients (APIs).

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its synthesis, characterization, and exploration in novel research and development endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the cornerstone of its effective application. This section details the key characteristics of this compound.

Key Identifiers and Molecular Formula

To ensure unambiguous identification, the following identifiers are associated with this compound:

| Property | Value | Source(s) |

| CAS Number | 5710-54-3 | [1][2][3] |

| Molecular Formula | C₆H₄K₂O₆S₂ | [1] |

| Linear Formula | C₆H₄(SO₃K)₂ | [2][3] |

| Molecular Weight | 314.42 g/mol | [1][2][3] |

| IUPAC Name | dipotassium;benzene-1,2-disulfonate | [1] |

| Synonyms | Benzene-1,2-disulfonic acid dipotassium salt | [2][3] |

| EC Number | 227-199-9 | [2] |

| Beilstein/REAXYS | 6552908 | [2] |

Physical Properties

Synthesis and Manufacturing

The synthesis of this compound primarily involves two key stages: the disulfonation of benzene to form benzene-1,2-disulfonic acid, followed by neutralization with a suitable potassium base. While a direct published protocol for this specific salt is scarce, a reliable synthetic strategy can be formulated based on established sulfonation chemistry and procedures for analogous compounds.

Stage 1: Disulfonation of Benzene

The introduction of two sulfonate groups onto the benzene ring requires forcing conditions, typically using fuming sulfuric acid (oleum). The initial sulfonation to benzenesulfonic acid is readily achieved, but the second sulfonation is more challenging due to the deactivating nature of the first sulfonate group.

Reaction Causality: The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution. To overcome this deactivation and introduce a second sulfonate group, a high concentration of the electrophile (SO₃) and elevated temperatures are necessary. The ortho and para positions are electronically disfavored, leading to the meta-isomer (benzene-1,3-disulfonic acid) as the kinetically and thermodynamically favored product under many conditions. However, the formation of the 1,2-isomer can be influenced by reaction conditions and catalysts, though it is generally a minor product in direct disulfonation.

A more controlled approach to synthesize the 1,2-disulfonic acid precursor involves starting with a pre-functionalized benzene ring that directs the sulfonation to the desired positions. For instance, a common strategy for preparing ortho-disubstituted benzene derivatives is to start from a precursor like 2-amino-benzenesulfonic acid, where the amino group can be diazotized and subsequently replaced.

Proposed Experimental Protocol for Synthesis

The following protocol is a proposed method adapted from the synthesis of structurally similar compounds, such as 4-methyl-1,2-benzenedisulfonic acid and dihydroxy benzene disulfonates.[5][6] This protocol should be considered a starting point and requires optimization and validation.

Step 1: Synthesis of Benzene-1,2-disulfonic Acid (Illustrative Pathway)

A plausible, though challenging, direct sulfonation would involve reacting benzene with an excess of fuming sulfuric acid (e.g., 20-30% SO₃) at elevated temperatures. However, isolating the 1,2-isomer from the more prevalent 1,3- and 1,4-isomers would be a significant purification challenge.

A more targeted, multi-step approach, as described for a methylated analog, would be more likely to yield the desired isomer:[6]

-

Diazotization: Start with a suitable precursor, such as 2-aminobenzenesulfonic acid. Dissolve it in an acidic aqueous solution and cool to 0-5 °C.

-

Sandmeyer-type Reaction: Treat the diazonium salt solution with a solution of sulfur dioxide in the presence of a copper(I) catalyst. This step replaces the diazonium group with a sulfonic acid group.

-

Work-up: The resulting benzene-1,2-disulfonic acid in the reaction mixture would then be carried forward to the neutralization step.

Step 2: Neutralization to Form this compound

-

Cooling and Dilution: After the sulfonation or Sandmeyer-type reaction is complete, the reaction mixture is carefully cooled and cautiously diluted with water.

-

Neutralization: A solution or slurry of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is added portion-wise to the acidic solution until a neutral pH is achieved. This step is highly exothermic and requires careful temperature control.

-

Precipitation and Isolation: The potassium salt, being less soluble in the aqueous-organic or high-ionic-strength medium than the corresponding acid, may precipitate upon cooling or with the addition of a miscible organic solvent like isopropanol or ethanol.[5]

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., isopropanol) to remove impurities, and then dried under vacuum. Recrystallization from a water/alcohol mixture can be employed for further purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available from commercial suppliers.[1] Key characteristic absorptions would include:

-

S=O Stretching: Strong, characteristic peaks for the sulfonate group, typically in the regions of 1250-1120 cm⁻¹ (asymmetric stretch) and 1080-1010 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-S Stretching: Weaker absorptions around 700-600 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for the title compound are not readily found in public databases, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and data from similar compounds.[6]

-

¹H NMR: The aromatic region would show a complex multiplet pattern corresponding to the four adjacent protons on the benzene ring. Due to the ortho-disubstitution, the spectrum would likely be an AA'BB' or a more complex system. Chemical shifts would be expected in the range of 7.5-8.5 ppm in D₂O, shifted downfield due to the electron-withdrawing effect of the sulfonate groups.

-

¹³C NMR: The spectrum would display four signals for the aromatic carbons due to the plane of symmetry through the C3-C6 and C4-C5 bonds. The two carbons directly attached to the sulfonate groups would be significantly downfield.

-

-

Mass Spectrometry (MS): For the anionic component, electrospray ionization in negative mode (ESI-) would be the technique of choice. The mass spectrum of the parent benzene-1,2-disulfonic acid would likely show a molecular ion peak. Fragmentation patterns for benzenesulfonates often involve the loss of SO₂ or SO₃.[7]

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for quantitative analysis.

Recommended HPLC Protocol:

-

Column: A mixed-mode column with both reversed-phase and anion-exchange characteristics is highly effective for retaining and separating highly polar and acidic compounds like benzenesulfonates.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate at pH 3) and an organic modifier like acetonitrile allows for good peak shape and resolution.

-

Detection: UV detection at a wavelength around 220-260 nm is suitable for the aromatic ring. Mass spectrometry (LC-MS) can be coupled for definitive identification.

Reactivity and Applications

The chemical behavior of this compound is dictated by the aromatic ring and the two sulfonate groups.

Chemical Reactivity

-

Nucleophilic Aromatic Substitution: The two strongly electron-withdrawing sulfonate groups activate the benzene ring towards nucleophilic aromatic substitution, although this typically requires harsh conditions.

-

Reactions of the Sulfonate Groups: The sulfonate groups themselves are generally stable but can be converted to other functional groups. For example, reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert them to the corresponding sulfonyl chlorides, which are valuable synthetic intermediates.[6]

-

Hydroxylation: As demonstrated by a known application, reaction with potassium hydroxide at high temperatures can lead to nucleophilic substitution of a sulfonate group to form a phenolate.[3][8]

Potential and Documented Applications

-

Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The conversion to sulfonyl chlorides or phenols opens pathways to a wide range of derivatives.[3][6] The documented use in synthesizing potassium 1-phenolate-4-disulfonate highlights its utility as a precursor.[3][8]

-

Materials Science: Benzenedisulfonates have been explored as organic linkers in the formation of metal-organic frameworks (MOFs) and other coordination polymers. Their rigid structure and ability to coordinate with metal ions make them suitable for creating porous materials with potential applications in gas storage and catalysis.

-

Drug Development and Formulation: While direct applications of this compound in pharmaceuticals are not widely reported, the broader class of benzenesulfonates (besylates) is frequently used to form salts of basic drug molecules. This strategy is employed to:

-

Enhance Solubility: The ionic nature of the sulfonate group significantly improves the aqueous solubility of poorly soluble APIs.

-

Improve Stability: Salt formation can lead to more stable crystalline forms of a drug.

-

Modify Dissolution Rate: The choice of counter-ion can modulate the dissolution profile of a drug, impacting its bioavailability.

-

The principles of using besylate salts are directly relevant to understanding the potential utility of disulfonates in more complex formulation challenges where higher charge density or specific coordination is desired.

Safety, Handling, and Storage

This compound is classified as a combustible solid.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In cases where dust may be generated, a NIOSH-approved N95 dust mask is recommended.[2]

-

Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While its direct applications are not extensively documented, its role as a synthetic precursor is clear, particularly for forming other functionalized aromatic compounds. Its structural similarity to widely used pharmaceutical counter-ions and MOF linkers suggests a broader potential that warrants further investigation. This guide provides the foundational knowledge for scientists and researchers to confidently work with and explore the utility of this compound in their respective fields.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Preparation process for metallic dihydroxy benzene disulfonates. (n.d.). Google Patents.

-

The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. (n.d.). AMT. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Benzenedisulfonic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Potassium benzene-1,2-disulfon | B3159-10G | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved January 21, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). (n.d.). HMDB. Retrieved January 21, 2026, from [Link]

-

Benzene. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Benzenesulfonate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Benzenesulfonic acid. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

2,5-Dihydroxy-p-benzene disulfonic acid dipotassium salt. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Sapegin, D. A., Kuznetsov, D. A., & Bear, J. C. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. New Journal of Chemistry, 47(10), 5270-5279. [Link]

Sources

- 1. This compound | C6H4K2O6S2 | CID 6097177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 5710-54-3 [sigmaaldrich.com]

- 3. This compound 98 5710-54-3 [sigmaaldrich.com]

- 4. 1,3-苯二磺酸二钠盐 80%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. CA2654109A1 - Preparation process for metallic dihydroxy benzene disulfonates - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. aaqr.org [aaqr.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

solubility of potassium benzene-1,2-disulfonate in various solvents

An In-Depth Technical Guide to the Solubility of Potassium Benzene-1,2-disulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the efficacy, bioavailability, and formulation of active pharmaceutical ingredients (APIs). For ionic compounds such as this compound, understanding its behavior in various solvent systems is fundamental for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its molecular structure. It details the theoretical solubility profile, discusses key influencing factors, and presents a robust, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Scientific Research

In the realm of chemical and pharmaceutical sciences, solubility is not merely a data point; it is a cornerstone of compound viability. It dictates the medium and concentration in which a compound can be studied, formulated, and ultimately, delivered. Low aqueous solubility can lead to poor absorption and bioavailability, resulting in unpredictable in vitro results and challenging formulation development.[1][2] Compounds like this compound, with their distinct ionic and aromatic features, present a unique solubility profile that warrants detailed investigation. This document serves as a technical resource, elucidating the expected solubility behavior of this compound and providing the methodological framework for its empirical validation.

Compound Profile: this compound

To understand the solubility of a compound, one must first understand the molecule itself. This compound is the dipotassium salt of benzene-1,2-disulfonic acid.[3] Its structure is characterized by a nonpolar benzene ring functionalized with two highly polar, ionic sulfonate groups (-SO₃⁻) in the ortho positions, balanced by two potassium counter-ions (K⁺).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dipotassium;benzene-1,2-disulfonate | PubChem[3] |

| Molecular Formula | C₆H₄K₂O₆S₂ | PubChem[3] |

| Molecular Weight | 314.42 g/mol | Sigma-Aldrich |

| CAS Number | 5710-54-3 | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich[4] |

| Melting Point | ≥300 °C (decomposes) | Sigma-Aldrich[4][5] |

The primary drivers of this molecule's solubility are the two sulfonate groups. These groups are permanently ionized, creating strong ion-dipole interactions with polar solvents. This ionic character is the dominant force governing its solubility behavior.

Figure 1. Key molecular features of this compound influencing solubility.

Solubility Profile: A Predictive Analysis

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability of these solvents to form strong hydrogen bonds and engage in ion-dipole interactions with the sulfonate groups and potassium ions suggests high solubility . Water, in particular, will effectively solvate the ions, overcoming the crystal lattice energy of the salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Therefore, moderate to good solubility is expected, likely lower than in water.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity required to solvate the charged sulfonate groups and potassium ions. The energy required to break the ionic bonds of the crystal lattice is not compensated by solvation energy. Consequently, the compound is expected to be insoluble or very sparingly soluble in these solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Formic Acid | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the K⁺ and -SO₃⁻ ions. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate | Capable of ion-dipole interactions, but less effective at solvating anions than protic solvents. |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | Very Low / Insoluble | Insufficient polarity to overcome the compound's crystal lattice energy.[6] |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

To move from prediction to empirical fact, a rigorous and reproducible method is required. The Shake-Flask Method is universally recognized as the gold standard for determining equilibrium (thermodynamic) solubility.[7][8] It is designed to ensure that a true equilibrium is established between the undissolved solid and the saturated solution.

Figure 2. Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium has been reached.

-

Preparation:

-

Accurately weigh an excess amount of this compound solid into several glass vials. "Excess" means enough solid will remain undissolved at equilibrium.[8]

-

Add a precise volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.[2][7] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[8]

-

-

Phase Separation:

-

Once agitation is complete, allow the vials to stand undisturbed at the controlled temperature for a short period to let larger particles settle.

-

To remove all undissolved solids, either:

-

Centrifuge the vials at high speed.

-

Filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid dislodging the solid pellet (if centrifuged) or forcing undissolved particles through the filter.

-

-

-

Sample Analysis:

-

Carefully remove an aliquot from the clear, saturated supernatant.

-

Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. A standard calibration curve must be prepared using known concentrations of the compound.[9]

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, µg/mL, or molarity (M).[10]

-

Conclusion

This compound is a highly polar, ionic compound whose solubility is dominated by its two sulfonate functional groups. It is predicted to be highly soluble in polar protic solvents like water and sparingly soluble to insoluble in nonpolar organic media. For drug development and research applications requiring precise solubility values, this theoretical understanding must be supplemented with empirical data. The Shake-Flask method, detailed herein, provides a robust and reliable framework for generating such data, ensuring scientific integrity and supporting the advancement of research where this compound is of interest.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SLS. Potassium benzene-1,2-disulfon. Product Page. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chemistry LibreTexts. Determining the Solubility of Ionic Compounds. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

JoVE. Determining the Solubility Rules of Ionic Compounds. [Link]

-

PubChem. Potassium Dodecylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. [Link]

-

YouTube. Solubility of Ionic Compounds. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BCCampus. Experiment 20: Solubilities: An Investigation. [Link]

-

Quora. KCl is soluble in water but not in benezene. Why? [Link]

-

NIH National Library of Medicine. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

-

Wikipedia. Potassium benzoate. [Link]

-

PubChem. Benzenesulfonic acid, potassium salt. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Potassium benzoate (FDB019868). [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound | C6H4K2O6S2 | CID 6097177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 5710-54-3 [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. quora.com [quora.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. facultystaff.richmond.edu [facultystaff.richmond.edu]

An In-depth Technical Guide to the Thermal Stability Analysis of Potassium Benzene-1,2-disulfonate

Foreword: Understanding the Criticality of Thermal Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chemical entities is paramount. Potassium benzene-1,2-disulfonate (CAS 5710-54-3), a dipotassium salt of benzene-1,2-disulfonic acid, finds applications in various chemical syntheses. Its thermal stability is a critical parameter, influencing its storage, handling, and utility in processes that involve elevated temperatures. This guide provides a detailed exploration of the thermal stability of this compound, synthesizing foundational principles of thermal analysis with projected decomposition behaviors based on analogous chemical structures.

Physicochemical Properties of this compound

This compound is a non-volatile organic salt. A crucial aspect of its thermal profile is its high melting point, which is reported to be above 300 °C. However, it is noteworthy that its decomposition commences at a lower temperature.

| Property | Value | Source |

| Molecular Formula | C₆H₄K₂O₆S₂ | PubChem[1] |

| Molecular Weight | 314.42 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder | - |

| Melting Point | ≥300 °C | Sigma-Aldrich |

| Decomposition Temp. | 285 °C | Sigma-Aldrich |

Core Methodologies for Thermal Stability Assessment

The thermal stability of a compound is not a single point but rather a profile of its behavior as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, identifying intermediate decomposition steps, and ascertaining the composition of the final residue.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition, providing insights into the energetics of these processes.

Predicted Thermal Decomposition Profile of this compound

While specific, detailed experimental TGA and DSC data for this compound are not extensively available in peer-reviewed literature, a robust prediction of its thermal behavior can be formulated based on the known chemistry of aromatic sulfonates.

Expected TGA and DSC Behavior

A TGA analysis of this compound is expected to show initial stability up to its decomposition temperature of approximately 285 °C. Beyond this point, a significant mass loss would be observed, corresponding to the cleavage and volatilization of the sulfonate groups.

The DSC thermogram would likely exhibit a sharp endothermic peak corresponding to its melting point above 300 °C. However, a preceding or overlapping exothermic or endothermic event associated with decomposition around 285 °C is anticipated.

| Thermal Event | Expected Temperature (°C) | Technique | Observation |

| Decomposition Onset | ~285 | TGA | Initial mass loss |

| Melting | >300 | DSC | Sharp endothermic peak |

| Major Decomposition | >285 | TGA/DSC | Significant mass loss / Exothermic or endothermic event |

Proposed Decomposition Pathway

The primary thermal decomposition mechanism for aromatic sulfonic acids and their salts is desulfonation.[2] This involves the cleavage of the carbon-sulfur (C-S) bond. For this compound, this would lead to the release of sulfur oxides and the formation of various potassium salts and organic residues. At higher temperatures, the aromatic ring itself may undergo further degradation.

A plausible decomposition pathway can be summarized as follows:

-

Initial Decomposition: The molecule loses its sulfonate groups as sulfur trioxide (SO₃) or sulfur dioxide (SO₂), leaving behind a potassium-containing organic residue.

-

Formation of Inorganic Salts: The sulfur oxides can react with the potassium ions to form potassium sulfate (K₂SO₄) or potassium sulfite (K₂SO₃).

-

Aromatic Ring Degradation: At higher temperatures, the remaining benzene ring structure will likely break down, potentially forming benzene and other aromatic fragments. Pyrolysis-GC-MS studies of related sulfonated aromatic compounds have shown the formation of aniline and aminonaphthalene as dominant pyrolysis products.[3][4]

-

Final Residue: The final residue would likely be a mixture of potassium sulfate and carbonaceous material.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data for the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for conducting TGA on an organic salt like this compound.

4.1.1. Instrumentation and Materials

-

Instrument: Calibrated thermogravimetric analyzer.

-

Crucibles: Alumina or platinum crucibles.

-

Sample: this compound (powder form).

-

Purge Gas: High-purity nitrogen (or air for oxidative stability studies).

4.1.2. Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Set the purge gas flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset of decomposition from the TGA curve.

-

Calculate the percentage mass loss at different temperature intervals.

-

Caption: Standard experimental workflow for TGA.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol provides a standard procedure for conducting DSC on this compound to determine its melting and decomposition characteristics.

4.2.1. Instrumentation and Materials

-

Instrument: Calibrated differential scanning calorimeter.

-

Pans: Aluminum or hermetically sealed pans.

-

Sample: this compound (powder form).

-

Purge Gas: High-purity nitrogen.

4.2.2. Experimental Procedure

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Set the purge gas flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.

-

Caption: Standard experimental workflow for DSC.

Concluding Remarks for the Practicing Scientist

The thermal stability of this compound is a key parameter for its safe and effective use. With a decomposition temperature noted at 285 °C and a melting point exceeding 300 °C, this compound exhibits high thermal stability. The predicted decomposition pathway, primarily through desulfonation, is consistent with the behavior of other aromatic sulfonates. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers. A thorough understanding of its thermal properties will enable the scientific community to harness the full potential of this compound in various applications.

References

-

PubMed. (n.d.). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C6H4K2O6S2 | CID 6097177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Potassium Benzene-1,2-disulfonate

This guide provides an in-depth analysis of the spectroscopic data for potassium benzene-1,2-disulfonate (CAS 5710-54-3). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. While a publicly available experimental Infrared (IR) spectrum serves as a reference, experimental NMR and Raman spectra for this specific molecule are not readily found in common databases. Therefore, this guide will provide a detailed, predicted analysis for NMR and Raman data based on established spectroscopic principles and data from closely related analogs.

Molecular Structure and Spectroscopic Implications

This compound, with the chemical formula C₆H₄K₂O₆S₂, is a highly polar, water-soluble organic salt. Its structure consists of a benzene ring substituted with two sulfonate (-SO₃⁻) groups at adjacent (ortho) positions. This substitution pattern is critical as it dictates the symmetry of the molecule and, consequently, the appearance of its spectra.

The two bulky and strongly electron-withdrawing sulfonate groups significantly influence the electronic environment of the aromatic ring. This effect is central to predicting and interpreting the chemical shifts in its NMR spectra and the vibrational modes in its IR and Raman spectra. The molecule possesses a C₂ᵥ symmetry axis, which has important consequences for the number and activity of vibrational modes in IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the known effects of sulfonate substituents on aromatic rings.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the four protons on the disubstituted ring. These four protons are in two different chemical environments, leading to an AA'BB' spin system.

-

H3/H6 Protons: The two protons ortho to the sulfonate groups (positions 3 and 6) are chemically equivalent.

-

H4/H5 Protons: The two protons meta to the sulfonate groups (positions 4 and 5) are also chemically equivalent.

The strong electron-withdrawing nature of the sulfonate groups will deshield all aromatic protons, shifting them downfield compared to unsubstituted benzene (which resonates at ~7.3 ppm).[1] The protons closer to the sulfonate groups (H3/H6) are expected to be further downfield than the H4/H5 protons. Based on data for a similar compound, disodium 5-methyl-1,2-benzenedisulfonate, we can anticipate the chemical shifts and coupling patterns.[2]

Expected Chemical Shifts and Splitting:

-

H3/H6: Predicted to appear as a multiplet around 7.9-8.1 ppm.

-

H4/H5: Predicted to appear as a multiplet around 7.5-7.7 ppm.

The coupling between adjacent protons will result in a complex pattern that, upon high-resolution analysis, would reveal ortho, meta, and para coupling constants.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show three distinct signals for the six carbon atoms of the benzene ring due to the molecule's symmetry.

-

C1/C2 Carbons: The two carbons directly attached to the sulfonate groups are equivalent and will be significantly deshielded due to the electronegativity of the sulfur and oxygen atoms. These will appear at the furthest downfield position.

-

C3/C6 Carbons: The two carbons ortho to the sulfonate groups are equivalent.

-

C4/C5 Carbons: The two carbons meta to the sulfonate groups are equivalent.

The influence of electron-withdrawing substituents on carbon chemical shifts is well-documented.[3] Quaternary carbons bonded to substituents generally show the highest chemical shifts in substituted benzenes.[1]

Expected Chemical Shifts:

-

C1/C2: Predicted to be in the range of 140-145 ppm.

-

C3/C6: Predicted to be in the range of 130-135 ppm.

-

C4/C5: Predicted to be in the range of 128-132 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps to acquire high-quality NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound. The compound is a powder at room temperature.[4]

-

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O), as the compound is water-soluble. D₂O is chosen as the solvent to avoid a large, interfering signal from residual protons in the solvent.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which is soluble in D₂O and provides a reference signal at 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the ¹H spectrum.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good homogeneity, ensuring sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a solvent suppression technique if the residual HDO signal is significant.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

-

Set the spectral width to cover the aromatic and substituent-bound carbon region (e.g., 0-160 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: D₂O is essential due to the ionic nature and high polarity of the analyte.

-

High-Field Spectrometer: Necessary to resolve the complex AA'BB' system in the proton spectrum.

-

Proton Decoupling in ¹³C NMR: Simplifies the spectrum by removing C-H coupling, making it easier to identify the number of unique carbon environments.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "molecular fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum of this compound is available from Sigma-Aldrich, which serves as a reliable reference.[5] The key absorption bands are interpreted below.

Analysis of the IR Spectrum:

-

S=O Stretching: The most characteristic vibrations for sulfonate groups are the symmetric and asymmetric stretches of the S=O bonds. These are typically very strong bands.

-

Asymmetric Stretch: Expected in the region of 1260-1150 cm⁻¹.

-

Symmetric Stretch: Expected in the region of 1070-1030 cm⁻¹.

-

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted benzene, a strong band is expected around 750 cm⁻¹.[6]

Summary of Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretch |

| ~1200 | Strong | Asymmetric SO₃⁻ Stretch |

| ~1040 | Strong | Symmetric SO₃⁻ Stretch |

| ~750 | Strong | Ortho-disubstitution C-H Bend |

Predicted Raman Spectrum

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which can be weak or absent in the IR spectrum.

Expected Raman Shifts:

-

Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring's symmetric "breathing" vibration is expected around 1000 cm⁻¹. This mode is often weak in the IR spectrum.

-

Symmetric SO₃⁻ Stretch: The symmetric stretch of the sulfonate group around 1040 cm⁻¹ should also be visible in the Raman spectrum.

-

Aromatic C-H Stretching: The C-H stretching vibrations above 3000 cm⁻¹ will also be Raman active.

Experimental Protocols for Vibrational Spectroscopy

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The final spectrum is the ratio of the sample scan to the background scan.

Causality: ATR is a rapid and convenient method for solid samples, requiring minimal sample preparation and eliminating the need to prepare KBr pellets.

Raman Spectroscopy:

-

Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be important to avoid fluorescence.

-

Sample Preparation: Place a small amount of the powder on a microscope slide or in a sample holder.

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. An appropriate acquisition time and laser power should be chosen to maximize signal without causing sample degradation.

Integrated Spectroscopic Analysis and Workflow

The combination of NMR, IR, and Raman data provides a comprehensive and self-validating characterization of this compound.

-

NMR confirms the carbon-hydrogen framework, the substitution pattern (ortho), and the number of unique proton and carbon environments.

-

IR provides clear evidence of the sulfonate functional groups through their strong S=O stretching bands and confirms the ortho-substitution pattern via the out-of-plane C-H bending vibrations.

-

Raman complements the IR data, offering a strong signal for the symmetric ring breathing mode, a key characteristic of the benzene ring.

The logical workflow for the characterization of a new batch of this compound would be as follows:

Caption: Workflow for the spectroscopic characterization of this compound.

Summary of Key Spectroscopic Data

The following table summarizes the key experimental (IR) and predicted (NMR, Raman) spectroscopic data for this compound.

| Technique | Feature | Expected/Observed Value | Assignment |

| ¹H NMR | Chemical Shift | ~7.9-8.1 ppm (multiplet) | Protons at C3/C6 |

| Chemical Shift | ~7.5-7.7 ppm (multiplet) | Protons at C4/C5 | |

| ¹³C NMR | Chemical Shift | ~140-145 ppm | Carbons at C1/C2 |

| Chemical Shift | ~130-135 ppm | Carbons at C3/C6 | |

| Chemical Shift | ~128-132 ppm | Carbons at C4/C5 | |

| IR | Absorption Band | ~1200 cm⁻¹ | Asymmetric SO₃⁻ Stretch |

| Absorption Band | ~1040 cm⁻¹ | Symmetric SO₃⁻ Stretch | |

| Absorption Band | ~750 cm⁻¹ | Ortho-disubstitution C-H Bend | |

| Raman | Raman Shift | ~1000 cm⁻¹ | Symmetric Ring Breathing |

| Raman Shift | ~1040 cm⁻¹ | Symmetric SO₃⁻ Stretch |

References

-

Taylor & Francis. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. Benzenesulfonic acid, potassium salt | C6H5KO3S | CID 23662164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound | C6H4K2O6S2 | CID 6097177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

historical research on benzene disulfonate salts

An In-depth Technical Guide to the Historical Research and Application of Benzene Disulfonate Salts

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of benzene disulfonate salts, from their foundational synthesis principles to their evolution into critical components in modern chemical industries. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with contemporary technical insights, emphasizing the causality behind experimental design and the integrity of established protocols.

A Historical Perspective on Aromatic Sulfonation

The journey into benzene disulfonate salts begins with the broader discovery of aromatic sulfonation, a cornerstone of industrial organic chemistry.[1] Early investigations in the 19th century revealed that benzene could react with sulfuric acid, though the conditions were harsh and the yields often modest. The introduction of fuming sulfuric acid (oleum), a mixture of sulfuric acid and sulfur trioxide (SO₃), marked a significant advancement, allowing for the introduction of the first sulfonic acid group onto the benzene ring to form benzenesulfonic acid.[2][3]

Further research demonstrated that by employing more forceful conditions—higher temperatures and concentrations of sulfonating agents—a second sulfonic acid group could be introduced.[4] This led to the formation of benzenedisulfonic acid. These early methods, while groundbreaking, were often difficult to control, leading to mixtures of isomers and undesirable by-products such as diphenyl sulfones.[1] A pivotal application driving this research was the use of benzene disulfonates as precursors for other valuable chemicals. For instance, the production of resorcinol via the caustic soda fusion of the disodium salt of benzene disulfonic acid was a significant industrial process.[5]

The Chemistry of Synthesis: Mechanism and Control

The synthesis of benzene disulfonate salts is a multi-step process grounded in the principles of electrophilic aromatic substitution (EAS).[1][2] Understanding the mechanism is paramount to controlling the reaction and achieving high yields of the desired isomer.

The Mechanism of Disulfonation

The sulfonation of benzene is a reversible reaction.[2][6] The electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, which is generated in the sulfuric acid medium.[2][3]

-

First Sulfonation: Benzene's π-electron system attacks the electrophile (SO₃), forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[3] A base (HSO₄⁻) then removes a proton from the arenium ion, restoring aromaticity and forming benzenesulfonic acid.

-

Second Sulfonation: The sulfonic acid group (-SO₃H) is a deactivating, meta-directing substituent. Therefore, the second sulfonation occurs more slowly and requires more stringent conditions (e.g., higher temperature, stronger sulfonating agent). The incoming electrophile is directed to the meta-position, yielding primarily benzene-1,3-disulfonic acid.

The reversibility of sulfonation is a unique and powerful tool. By using dilute sulfuric acid and steam, the sulfonic acid groups can be removed, a process known as desulfonation.[7][8] This property allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring.[2]

Caption: Mechanism of Benzene Disulfonation and Salt Formation.

Industrial Process Evolution

Modern industrial synthesis has shifted towards more efficient and environmentally conscious methods. Continuous processes using gaseous sulfur trioxide as the sulfonating agent have been developed to minimize the use of large excesses of sulfuric acid, thereby reducing high-concentration waste acid.[9] Catalysts and inhibitors, such as sodium sulfate or the sodium salt of benzene-m-disulfonic acid, are often employed to improve reaction rates, increase the yield of the desired 1,3-isomer, and suppress the formation of sulfone by-products.[5][9][10]

Properties of Key Benzene Disulfonate Salts

The properties of benzene disulfonate salts are largely dictated by the position of the sulfonate groups and the nature of the counter-ion. The disodium salt of benzene-1,3-disulfonic acid is the most commercially significant.

| Property | Disodium Benzene-1,3-disulfonate |

| CAS Number | 831-59-4[11][12] |

| Molecular Formula | C₆H₄Na₂O₆S₂[11][13] |

| Molecular Weight | 282.20 g/mol [12] |

| Appearance | Off-white to tan powder or granules[12][13] |

| Solubility in Water | High (663 g/L at 20°C)[11][14] |

| Melting Point | >300 °C[15] |

| Key Synonyms | Disodium m-benzenedisulfonate[13] |

These salts are generally stable under recommended storage conditions but are incompatible with strong oxidizing agents.[11] Their high water solubility is a key characteristic, making them suitable for a wide range of aqueous applications.

Applications: From Intermediates to Functional Agents

The utility of benzene disulfonate salts has expanded significantly from their early role as chemical intermediates.

-

Pharmaceutical Intermediates : Disodium benzene-1,3-disulfonate is explicitly used as an intermediate in the synthesis of pharmaceuticals.[11][12] The sulfonic acid groups can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[15]

-

Electroplating and Electroforming : Certain salts, particularly the 1,3-isomer, are used as additives in nickel electroforming processes to produce heavy, stress-free deposits.

-

Dye and Pigment Manufacturing : Aromatic sulfonic acids are fundamental intermediates in the production of azo dyes and other colorants, where the sulfonate group enhances water solubility and colorfastness.[3][16]

-

Detergents and Surfactants : While long-chain alkylbenzene sulfonates are the primary components of modern detergents, the fundamental chemistry of the benzenesulfonate group is central to this industry.[16][17][18] They act as powerful surfactant-cleansing agents.[17]

-

Analytical Chemistry : Dihydroxy-substituted benzene disulfonates, such as Tiron, are used as reagents and indicators in analytical chemistry, particularly for the spectrophotometric determination of metal ions like iron and titanium.[15]

-

Water Treatment : The ability of some derivatives to chelate metal ions makes them valuable in water treatment processes for removing heavy metal contaminants.[15]

A Self-Validating Protocol: Synthesis of Disodium Benzene-1,3-disulfonate

This protocol outlines a representative laboratory-scale batch process, highlighting the rationale behind each step to ensure a self-validating workflow.

Caption: General workflow for laboratory synthesis of a benzene disulfonate salt.

Detailed Methodology:

-

Monosulfonation Stage:

-

Action: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and mechanical stirrer with concentrated sulfuric acid. Slowly add benzene in a controlled manner.

-

Causality: The initial reaction is exothermic. Slow addition prevents a runaway reaction. Benzene is the limiting reagent at this stage.

-

Validation: The temperature should rise and then be maintained. This stage primarily produces benzenesulfonic acid.[4]

-

-

Disulfonation Stage:

-

Action: After the initial reaction subsides, begin heating the mixture. Carefully add fuming sulfuric acid (oleum) to the reaction. Increase the temperature to 200-240°C and maintain for several hours.[4]

-

Causality: Higher temperatures and the presence of excess SO₃ in oleum provide the energy and electrophile concentration needed to overcome the deactivating effect of the first sulfonic acid group and drive the formation of the disulfonic acid.[1][4]

-

Validation: The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing via techniques like HPLC to observe the conversion of the monosulfonated to the disulfonated product.

-

-

Workup and Neutralization:

-